4-chloro-N-(2-cyclopropylphenyl)benzamide
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Overview
Description
4-chloro-N-(2-cyclopropylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the fourth position of the benzamide ring and a cyclopropylphenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-cyclopropylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-cyclopropylaniline.
Amide Formation: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The resulting 4-chlorobenzoyl chloride is then reacted with 2-cyclopropylaniline in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-cyclopropylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of 4-chlorobenzoic acid and 2-cyclopropylaniline.
Scientific Research Applications
4-chloro-N-(2-cyclopropylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-cyclopropylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-cyclopropylphenyl)benzamide: Characterized by the presence of a chloro group and a cyclopropylphenyl group.
3-chloro-N-(2-cyclopropylphenyl)benzamide: Similar structure but with the chloro group at the third position.
2-chloro-N-(2-cyclopropylphenyl)benzamide: Similar structure but with the chloro group at the second position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the cyclopropyl group adds to its steric and electronic properties, making it distinct from other benzamide derivatives.
Properties
IUPAC Name |
4-chloro-N-(2-cyclopropylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-13-9-7-12(8-10-13)16(19)18-15-4-2-1-3-14(15)11-5-6-11/h1-4,7-11H,5-6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGFRABMEZIHGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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